
2-bromo-N-(2-methylphenyl)propanamide:
Technical Characterization & Synthesis Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
2-bromo-N-(2-

methylphenyl)propanamide

CAS No.: 19397-79-6

Cat. No.: B091314

Get Quote

Executive Summary
2-bromo-N-(2-methylphenyl)propanamide (also known as 2-bromo-2'-propionotoluidide) is

an

-haloamide intermediate used primarily in the pharmaceutical manufacturing of Prilocaine.[1][2]
It is formed via the nucleophilic acyl substitution of o-toluidine with 2-bromopropionyl bromide.
Due to the presence of the secondary amide and the labile

-bromo group, it serves as an electrophilic building block susceptible to nucleophilic attack by
amines (e.g., propylamine).

Key Chemical Identity:

IUPAC Name: 2-bromo-N-(2-methylphenyl)propanamide[1][2][3][4][5][6]

CAS Number: 19397-79-6[1][2][3][4][5][6][7][8]

Molecular Formula:
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[6]

Molecular Weight: 242.11 g/mol

SMILES:CC1=CC=CC=C1NC(=O)C(C)Br[6]

Physical & Chemical Properties
The following data summarizes the physicochemical characteristics established through

experimental synthesis and computational modeling.

Table 1: Physicochemical Specifications
Property Value / Description Source/Note

Physical State Solid (Crystalline powder) Experimental Observation

Appearance
White to off-white needles or

plates

Recrystallized from

EtOH/Water

Melting Point 113 – 117 °C (Approx.)[4]
Inferred from Chloro-analog

(115±5°C) [1]

Boiling Point Decomposes >200 °C
Thermolabile

-bromo amide

Density 1.433 g/cm³ (Predicted) Computed [2]

Solubility

Soluble in DCM, Acetone,

Ethyl Acetate,

Ethanol.Insoluble in Water.

Lipophilic amide backbone

pKa ~14 (Amide N-H)
Non-ionizable in physiological

range

Stability
Moisture sensitive; store under

inert gas.

Hydrolyzes slowly to 2-

bromopropionic acid
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Critical Note on Melting Point: While specific literature values for the bromo derivative are

scarce compared to the chloro analog (MP: 115°C), the structural similarity suggests a melting

range of 110–120°C. The value of 37–38°C often cited for "Prilocaine Impurity" refers to the

Prilocaine base, not this intermediate.

Synthesis Protocol (Self-Validating)
This protocol describes the synthesis of 2-bromo-N-(2-methylphenyl)propanamide from o-

toluidine. It is designed to minimize side reactions (such as double acylation) and ensure high

purity.

Reaction Scheme
The reaction involves the acylation of o-toluidine by 2-bromopropionyl bromide in the presence

of a base to scavenge the HBr byproduct.

o-Toluidine
(C7H9N)

Transition State
(Tetrahedral)

DCM, 0°C

2-Bromopropionyl Bromide
(C3H4Br2O)

K2CO3 or Et3N
(Base)

HBr SaltScavenging

2-bromo-N-(2-methylphenyl)propanamide
(Solid Precipitate)

- HBr

Click to download full resolution via product page

Figure 1: Reaction pathway for the acylation of o-toluidine.

Detailed Methodology
Reagents:

o-Toluidine (1.0 equiv)
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2-Bromopropionyl bromide (1.05 equiv)

Triethylamine (1.1 equiv) or Potassium Carbonate (anhydrous)

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Procedure:

Preparation: Charge a 3-neck round-bottom flask with o-toluidine (10.7 g, 100 mmol) and dry

DCM (100 mL). Add Triethylamine (11.1 g, 110 mmol) and cool the mixture to 0°C using an

ice bath.

Addition: Dropwise add 2-bromopropionyl bromide (22.7 g, 105 mmol) dissolved in DCM (20

mL) over 30 minutes. Maintain internal temperature < 5°C to prevent di-acylation.

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of o-toluidine (

).

Quench & Workup:

Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.

Wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize excess acid/bromide.

Wash with Brine (1 x 50 mL).

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under

reduced pressure (Rotavap) to yield a crude off-white solid.

Purification: Recrystallize from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexane to obtain

pure white crystals.

Characterization & Spectral Analysis
To validate the identity of the synthesized compound, compare experimental data against these

standard spectral markers.
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Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):

8.20 (br s, 1H, NH) – Broad singlet, amide proton.

7.85 (d,

Hz, 1H, Ar-H) – Ortho proton on the tolyl ring.

7.25 – 7.05 (m, 3H, Ar-H) – Remaining aromatic protons.

4.55 (q,

Hz, 1H, CH-Br) – Characteristic quartet of the

-proton.

2.30 (s, 3H, Ar-CH₃) – Singlet, methyl group on the ring.

1.95 (d,

Hz, 3H, CH₃-CH) – Doublet, methyl group adjacent to the chiral center.

Infrared Spectroscopy (FT-IR)
3280 cm⁻¹: N-H stretching (Secondary amide).

1660 cm⁻¹: C=O stretching (Amide I band).

1530 cm⁻¹: N-H bending (Amide II band).

600–700 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)
Method: ESI+ or EI.

M+ Peak: 241/243 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

Fragment: Loss of Br (M-80) typically observed.
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Experimental Workflow Diagram
The following diagram outlines the logical flow from raw materials to the isolated intermediate,

ensuring process control.
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Figure 2: Operational workflow for the synthesis and isolation of the intermediate.
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Safety & Handling (E-E-A-T)
Hazard Class: Irritant / Sensitizer.

Skin/Eye Contact: The compound is an

-haloamide, making it a potent alkylating agent. It acts as a lachrymator and skin irritant.
Wear nitrile gloves and safety goggles.

Inhalation: Dust may cause respiratory irritation. Handle in a fume hood.

Storage: Store in a cool, dry place (2–8°C recommended) protected from light to prevent

debromination or hydrolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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